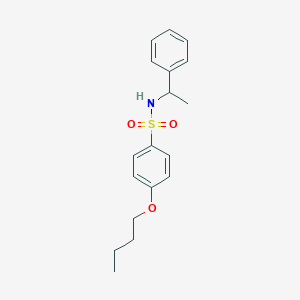

4-butoxy-N-(1-phenylethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

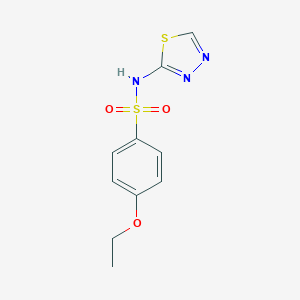

4-butoxy-N-(1-phenylethyl)benzenesulfonamide is an organic compound with the molecular formula C18H23NO3S and a molecular weight of 333.4 g/mol. It belongs to the class of benzenesulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .

Aplicaciones Científicas De Investigación

4-butoxy-N-(1-phenylethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.

Biology: The compound’s inhibitory effects on specific enzymes make it a valuable tool in biochemical studies to understand enzyme functions and interactions.

Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

4-butoxy-N-(1-phenylethyl)benzenesulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

The mode of action of sulfonamides involves the inhibition of bacteria through its competitive inhibition of bacterial DNA synthesis . The sulfonamide functional group forms the basis of several groups of drugs, allowing them to play a role in treating a diverse range of disease states .

Biochemical Pathways

The biochemical pathways affected by sulfonamides are primarily those involving carbonic anhydrase and dihydropteroate synthetase . The inhibition of these enzymes disrupts the normal physiological processes in the target organisms, leading to their therapeutic effects .

Pharmacokinetics

Sulfonamides, in general, are known to have good oral bioavailability and are distributed widely in the body . They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of this compound would be the inhibition of the growth of susceptible bacteria, due to the disruption of essential biochemical pathways . This leads to the therapeutic effects observed in the treatment of various infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs, and the specific characteristics of the target organism . .

Métodos De Preparación

The synthesis of 4-butoxy-N-(1-phenylethyl)benzenesulfonamide typically involves the reaction of 4-butoxybenzenesulfonyl chloride with N-(1-phenylethyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography.

Análisis De Reacciones Químicas

4-butoxy-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles like alkyl halides can replace the hydrogen atom, forming N-alkylated sulfonamides.

Comparación Con Compuestos Similares

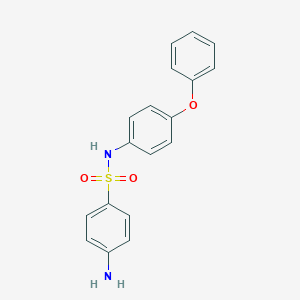

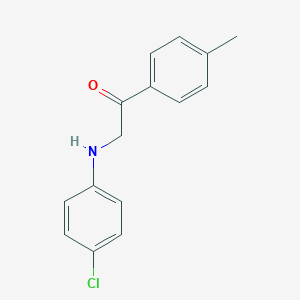

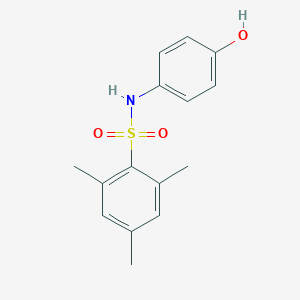

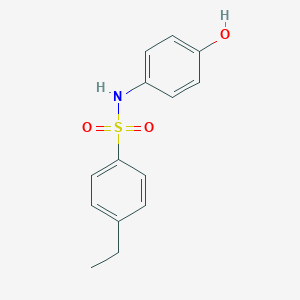

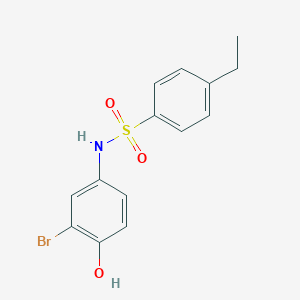

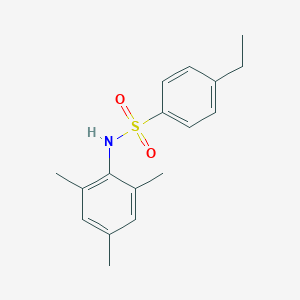

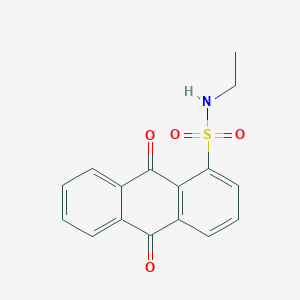

4-butoxy-N-(1-phenylethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives such as:

N-butylbenzenesulfonamide: Similar in structure but lacks the phenylethyl group, making it less effective in enzyme inhibition.

4-methyl-N-(1-phenylethyl)benzenesulfonamide: This compound has a methyl group instead of a butoxy group, which may alter its solubility and reactivity.

The unique combination of the butoxy and phenylethyl groups in this compound enhances its biological activity and makes it a valuable compound for research and industrial applications.

Propiedades

IUPAC Name |

4-butoxy-N-(1-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-3-4-14-22-17-10-12-18(13-11-17)23(20,21)19-15(2)16-8-6-5-7-9-16/h5-13,15,19H,3-4,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVSRZBCTSIORA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]benzenesulfonamide](/img/structure/B411091.png)

![2,4,6-trimethyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B411092.png)

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B411094.png)

![2,5-DIMETHYL-N~1~-(9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-1-BENZENESULFONAMIDE](/img/structure/B411098.png)

![Methyl 4-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B411105.png)

![Methyl 4-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411112.png)